molecular formula C15H14N4O2S2 B2375195 2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 1115279-23-6

2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2375195
CAS No.: 1115279-23-6
M. Wt: 346.42
InChI Key: VSBWLYUCIGCSGT-UHFFFAOYSA-N
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Description

The compound “2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide” is a derivative of the 7H-pyrrolo[2,3-d]pyrimidine class . These compounds have been studied for their potential as reversible Bruton’s tyrosine kinase (BTK) inhibitors . BTK inhibitors are of interest in the treatment of diseases like rheumatoid arthritis .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For example, a series of pyrimidinones, oxazinones, and their derivatives, synthesized using citrazinic acid, displayed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor Activity

Several derivatives of this compound have shown promising antitumor activities. For instance, a study synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, where ten out of twenty new derivatives revealed mild to moderate activity against the human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017).

Biological Activity

Several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, synthesized as part of research into similar compounds, were tested for their biological activity. Among these compounds, certain guanosine analogues showed significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Anticancer and Anti-inflammatory Potential

Compounds such as N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, related to the chemical , were synthesized and evaluated for anticancer and anti-inflammatory activity. One compound with a 6-chloro substitution showed selective influence on cancer cell lines, and others exhibited excellent anti-inflammatory activity (Ghule et al., 2013).

Insecticidal Properties

A versatile precursor, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was used for synthesizing various heterocycles, including derivatives related to the compound . These compounds were examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Properties

IUPAC Name

N-(4-methylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-3-5-10(6-4-9)17-11(20)7-19-8-16-13-12(14(19)21)23-15(18-13)22-2/h3-6,8H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBWLYUCIGCSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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